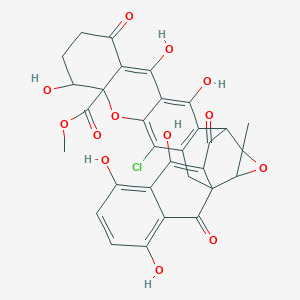
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide, also known as DACTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2010 by a team of researchers led by Dr. Liangren Zhang at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, DACTP has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide involves its ability to modulate various signaling pathways in cells. In cancer cells, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been shown to activate the p38 MAPK pathway, which leads to the induction of apoptosis. In inflammation research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been found to inhibit the activation of NF-κB signaling, which is a key pathway involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been found to have various biochemical and physiological effects in cells and animal models. In cancer research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling. In neurodegenerative disease research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been shown to protect against oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide in lab experiments include its ability to selectively target cancer cells and modulate various signaling pathways in cells. However, the limitations of using N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide include its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
For research on N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide include its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further studies are needed to investigate the optimal dosing and delivery methods of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide and its potential side effects. Additionally, the development of analogs of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide may provide new insights into its mechanism of action and therapeutic potential.
Synthesemethoden
The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide involves a multi-step process that starts with the reaction of 1,2-dihydroacenaphthylene with thionyl chloride to form 1,2-dihydroacenaphthylen-5-ylchloride. This intermediate is then reacted with propanoyl chloride to form N-(1,2-dihydroacenaphthylen-5-ylcarbonyl)propanamide, which is subsequently treated with thiourea to form N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has revealed that N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling. In neurodegenerative disease research, N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been found to protect against oxidative stress and improve cognitive function.
Eigenschaften
Produktname |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide |
|---|---|
Molekularformel |
C16H16N2OS |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide |
InChI |
InChI=1S/C16H16N2OS/c1-2-14(19)18-16(20)17-13-9-8-11-7-6-10-4-3-5-12(13)15(10)11/h3-5,8-9H,2,6-7H2,1H3,(H2,17,18,19,20) |
InChI-Schlüssel |
OQTVYCSFHPREPU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=C2C=CC=C3C2=C(CC3)C=C1 |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=CC=C2CCC3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)
![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)